molecular formula C12H6Br4O2 B13762764 o-Biphenyldiol, tetrabromo- CAS No. 63990-95-4

o-Biphenyldiol, tetrabromo-

Cat. No.: B13762764
CAS No.: 63990-95-4
M. Wt: 501.79 g/mol
InChI Key: FUQAGKYWAUZSEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

o-Biphenyldiol, tetrabromo-:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-Biphenyldiol, tetrabromo- typically involves the bromination of biphenyldiol. The process includes the following steps:

    Starting Material: Biphenyldiol (2,2’-biphenyldiol).

    Bromination: The biphenyldiol is subjected to bromination using bromine or a bromine-containing reagent under controlled conditions. The reaction is typically carried out in a solvent such as chloroform or carbon tetrachloride.

    Reaction Conditions: The reaction is conducted at room temperature or slightly elevated temperatures to ensure complete bromination. The reaction time can vary depending on the desired degree of bromination.

Industrial Production Methods: Industrial production of o-Biphenyldiol, tetrabromo- follows similar synthetic routes but on a larger scale. The process involves:

    Raw Materials: High-purity biphenyldiol and bromine.

    Reaction Vessels: Large-scale reactors equipped with efficient mixing and temperature control systems.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: o-Biphenyldiol, tetrabromo- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The bromine atoms can be reduced to form debrominated derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups, such as amino or nitro groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions can be carried out using nucleophiles like amines or thiols under appropriate conditions.

Major Products:

    Oxidation Products: Quinones and related compounds.

    Reduction Products: Debrominated biphenyldiols.

    Substitution Products: Functionalized biphenyldiols with various substituents.

Scientific Research Applications

o-Biphenyldiol, tetrabromo- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Used in the development of flame retardants and other industrial chemicals.

Comparison with Similar Compounds

    MC21-A:

    Polybrominated Biphenyls: A class of compounds similar to o-Biphenyldiol, tetrabromo-, but with varying degrees of bromination and different substitution patterns.

Uniqueness: o-Biphenyldiol, tetrabromo- is unique due to its specific bromination pattern and the presence of hydroxyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

63990-95-4

Molecular Formula

C12H6Br4O2

Molecular Weight

501.79 g/mol

IUPAC Name

2,3,4,5-tetrabromo-6-(2-hydroxyphenyl)phenol

InChI

InChI=1S/C12H6Br4O2/c13-8-7(5-3-1-2-4-6(5)17)12(18)11(16)10(15)9(8)14/h1-4,17-18H

InChI Key

FUQAGKYWAUZSEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=C(C(=C2Br)Br)Br)Br)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.